molecular formula C26H30N4O7 B2761591 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1351613-73-4

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate

Cat. No.: B2761591
CAS No.: 1351613-73-4
M. Wt: 510.547
InChI Key: IPPFIZFAYXWMNC-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C26H30N4O7 and its molecular weight is 510.547. The purity is usually 95%.
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Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dihydrobenzo[dioxin] moiety and a benzimidazole-piperidine linkage. Its molecular formula is C22H25N3O4C_{22}H_{25}N_{3}O_{4}, with a molecular weight of approximately 395.45 g/mol. The IUPAC name reflects its structural components and can be represented as follows:

N 2 3 dihydrobenzo b 1 4 dioxin 6 yl 2 4 2 methyl 1H benzo d imidazol 1 yl methyl piperidin 1 yl acetamide oxalate\text{N 2 3 dihydrobenzo b 1 4 dioxin 6 yl 2 4 2 methyl 1H benzo d imidazol 1 yl methyl piperidin 1 yl acetamide oxalate}

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing similar structural motifs. For instance, derivatives of benzimidazole have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound may exhibit similar effects due to its structural analogies.

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)15Apoptosis
Compound BH1975 (Lung)20Cell Cycle Arrest
N-(2,3-dihydrobenzo[b][1,4]dioxin...)TBDTBDTBD

Anti-inflammatory Activity

Inflammation plays a crucial role in the progression of various diseases, including cancer. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6. The potential anti-inflammatory activity of N-(2,3-dihydrobenzo[b][1,4]dioxin...) may be attributed to its ability to modulate these pathways.

The biological activity of N-(2,3-dihydrobenzo[b][1,4]dioxin...) is likely mediated through multiple pathways:

  • Inhibition of Kinases : Similar compounds have been identified as inhibitors of various kinases involved in cell signaling pathways critical for tumor growth.
  • Interaction with DNA : Some studies suggest that compounds with dioxin structures can intercalate with DNA, leading to disruption in replication and transcription processes.
  • Modulation of Enzymatic Activity : The compound may influence enzymes involved in inflammatory responses or cancer progression.

Case Studies and Research Findings

Several studies have investigated derivatives related to N-(2,3-dihydrobenzo[b][1,4]dioxin...). For example:

  • Study on Antitumor Activity : A recent study assessed the efficacy of similar compounds against non-small cell lung cancer (NSCLC) models. Results indicated significant inhibition rates compared to standard chemotherapy agents .
  • Inflammation Model Studies : Research evaluating the anti-inflammatory effects demonstrated that certain derivatives could reduce edema in animal models by inhibiting mediators like nitric oxide .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3.C2H2O4/c1-17-25-20-4-2-3-5-21(20)28(17)15-18-8-10-27(11-9-18)16-24(29)26-19-6-7-22-23(14-19)31-13-12-30-22;3-1(4)2(5)6/h2-7,14,18H,8-13,15-16H2,1H3,(H,26,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPFIZFAYXWMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NC4=CC5=C(C=C4)OCCO5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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